molecular formula C9H8NNaO4 B7799120 sodium;2-(2-carbamoylphenoxy)acetate

sodium;2-(2-carbamoylphenoxy)acetate

Cat. No.: B7799120
M. Wt: 217.15 g/mol
InChI Key: OEQSACUVTKYXIR-UHFFFAOYSA-M
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Description

Sodium;2-(2-carbamoylphenoxy)acetate (CAS 3785-32-8) is a sodium salt of the carboxylic acid derivative 2-(2-carbamoylphenoxy)acetic acid. Its molecular formula is C₉H₈NNaO₄, with a molecular weight of 217.16 g/mol . Structurally, it features a phenoxy group substituted at the ortho-position with a carbamoyl (–CONH₂) moiety, linked to an acetic acid backbone via an ether bond.

Properties

IUPAC Name

sodium;2-(2-carbamoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQSACUVTKYXIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

Methyl 2-iodobenzoate serves as the starting material, undergoing amidation to introduce the carbamoyl group:

Methyl 2-iodobenzoate+NH3Methyl 2-carbamoylbenzoate+CH3OH\text{Methyl 2-iodobenzoate} + \text{NH}3 \rightarrow \text{Methyl 2-carbamoylbenzoate} + \text{CH}3\text{OH}

Coupling with Sodium Glycolate

The iodinated intermediate reacts with sodium glycolate in the presence of a copper catalyst and a base (e.g., K2CO3\text{K}_2\text{CO}_3):

Methyl 2-carbamoylbenzoate+HOCH2COONaCu, K2CO3Sodium 2-(2-carbamoylphenoxy)acetate+CH3OH\text{Methyl 2-carbamoylbenzoate} + \text{HOCH}2\text{COONa} \xrightarrow{\text{Cu, K}2\text{CO}3} \text{Sodium 2-(2-carbamoylphenoxy)acetate} + \text{CH}3\text{OH}

This method, inspired by protocols for related dibenzoxadiazepine derivatives, offers modularity for structural variants but requires stringent control over reaction parameters to avoid side products.

Comparative Analysis of Synthetic Routes

The table below summarizes the key attributes of each method:

Method Reagents Conditions Yield Purity (Melting Point)
Neutralization2-Carbamoylphenol, NaOH80°C, pH 10–1265–75%267°C
Direct AlkylationSodium chloroacetate, NaOH60–80°C, aqueous70–80%267°C
Ullmann CouplingMethyl 2-iodobenzoate, Cu catalyst120°C, K2CO3\text{K}_2\text{CO}_350–60%265–267°C

The direct alkylation route is favored for industrial-scale production due to its simplicity and higher yields, while the Ullmann coupling is reserved for specialized applications requiring regioselective modifications.

Challenges and Optimization Strategies

Carbamoyl Group Stability

The carbamoyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining a pH between 9–11 during synthesis prevents decomposition, as evidenced by the stability of the final product in almost transparent aqueous solutions.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in Ullmann couplings but complicate purification. Conversely, aqueous systems in direct alkylation simplify workup but may require anti-solvents for crystallization.

Byproduct Management

Chloride byproducts from alkylation reactions are removed via washing with cold water, while copper residues from Ullmann couplings necessitate chelating agents like ethylenediaminetetraacetic acid (EDTA) .

Chemical Reactions Analysis

(2-Carbamoylphenoxy)acetic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Carbamoylphenoxy)acetic acid sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Carbamoylphenoxy)acetic acid sodium salt involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-(3-Carbamoylphenoxy)Acetic Acid

  • CAS : 500866-01-3
  • Molecular Formula: C₉H₉NO₄
  • Molecular Weight : 195.17 g/mol
  • Key Differences :
    • The carbamoyl group is located at the meta-position (3-position) on the phenyl ring, altering electronic distribution and steric effects.
    • Lower molecular weight due to the absence of a sodium ion.
    • Reduced water solubility compared to the sodium salt form.
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies .

Halogenated Derivatives: Sodium 2,4-Dichlorophenoxyacetate Monohydrate

  • CAS: Not explicitly provided (see ).
  • Molecular Formula : C₈H₅Cl₂NaO₃ · H₂O
  • Molecular Weight : 261.03 g/mol
  • Key Differences: Contains two chlorine substituents at the 2- and 4-positions on the phenyl ring, enhancing lipophilicity and herbicidal activity. Higher toxicity profile due to halogen content .

Comparison with Sodium Salts of Carboxylic Acids

Sodium Chloroacetate

  • CAS : 3926-62-3
  • Molecular Formula : C₂H₃ClO₂·Na
  • Molecular Weight : 134.48 g/mol
  • Key Differences: Simpler structure lacking aromatic and carbamoyl groups. Highly toxic; requires rigorous safety protocols (e.g., immediate eye flushing and medical consultation upon exposure) . Industrial applications in organic synthesis, contrasting with the specialized research use of sodium;2-(2-carbamoylphenoxy)acetate .

Sodium Camptothecin

  • CAS : 25387-67-1
  • Molecular Formula : C₂₀H₁₅N₂NaO₅
  • Molecular Weight : 390.34 g/mol
  • Key Differences: A complex alkaloid derivative with antitumor properties, structurally unrelated to phenoxyacetic acids. Highlights the diversity of sodium salts in drug delivery systems compared to simpler aromatic sodium salts .

Comparison with Ester Derivatives

Methyl 2-Phenylacetoacetate

  • CAS : 16648-44-5
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.2 g/mol
  • Key Differences: Esterified form with a methyl group, increasing volatility and lipophilicity. Used as a precursor in illicit drug synthesis (e.g., amphetamines), contrasting with the regulated pharmaceutical research applications of this compound .

Methyl 2-(2-Acetylphenyl)Acetate

  • CAS : 1248462-73-8
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.22 g/mol
  • Key Differences :
    • Contains an acetyl group (–COCH₃) at the ortho-position, influencing metabolic stability and reactivity.
    • Demonstrates the role of ester protection in modulating compound bioavailability .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications Toxicity/Safety Notes
This compound 3785-32-8 C₉H₈NNaO₄ 217.16 Carbamoyl at ortho, sodium salt Pharmaceuticals, agrochemicals Limited data; likely moderate
2-(3-Carbamoylphenoxy)acetic acid 500866-01-3 C₉H₉NO₄ 195.17 Carbamoyl at meta, free acid SAR studies Unknown
Sodium 2,4-dichlorophenoxyacetate - C₈H₅Cl₂NaO₃·H₂O 261.03 Dichloro substitution Herbicides High (skin/eye irritant)
Sodium chloroacetate 3926-62-3 C₂H₃ClO₂·Na 134.48 Simple chloroacetic acid derivative Organic synthesis High (requires medical intervention)
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.2 Esterified, phenyl group Illicit drug precursor Regulated due to misuse potential

Q & A

What are the common synthetic routes for sodium 2-(2-carbamoylphenoxy)acetate, and how can reaction conditions be optimized for yield?

Basic Research Question
Synthesis typically involves condensation reactions between 2-(2-carbamoylphenoxy)acetic acid and sodium hydroxide or sodium bicarbonate. Key steps include:

  • Acid-Base Neutralization : Reacting the carboxylic acid precursor with NaOH in aqueous or alcoholic solvents under controlled pH (8–10) to form the sodium salt .
  • Optimization Strategies :
    • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
    • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of the carbamoyl group) .
    • Base Selection : Weak bases (e.g., K₂CO₃) prevent excessive deprotonation of sensitive functional groups .
      Data Table :
MethodConditionsYield*Reference
Neutralization (NaOH)H₂O/EtOH, pH 9, 25°C85–90%
Condensation (K₂CO₃)Acetonitrile, 24h stirring75–80%
*Yields inferred from analogous syntheses in evidence.

Which spectroscopic and chromatographic techniques are most effective for characterizing sodium 2-(2-carbamoylphenoxy)acetate?

Basic Research Question
Characterization requires multi-technique validation:

  • FTIR : Confirms carbamoyl (N–H stretch: ~3300 cm⁻¹) and carboxylate (C=O: ~1600 cm⁻¹) groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and acetate methylene (δ 3.8–4.2 ppm) .
  • XRD : Resolves crystal structure, confirming sodium coordination and hydrogen-bonding networks .
  • Thermal Analysis (TGA/DSC) : Assesses decomposition points (e.g., ~250°C for carboxylate degradation) .
    Critical Note : Pair HPLC (C18 column, 0.1% TFA mobile phase) with UV detection (λ = 254 nm) to verify purity (>98%) .

How does the sodium counterion influence the compound’s stability and solubility?

Basic Research Question
The sodium ion enhances solubility via ionic dissociation but impacts stability:

  • Solubility : Higher in polar solvents (e.g., water: ~50 mg/mL) compared to free acid forms due to charge delocalization .
  • Stability :
    • Thermal : Sodium salts exhibit lower melting points but higher thermal stability than free acids (TGA data shows <5% mass loss below 150°C) .
    • pH Sensitivity : Stable in neutral to alkaline conditions; acidic media protonate the carboxylate, reducing solubility .
      Mechanistic Insight : XAS studies show sodium’s preferential interaction with carboxylate oxygen, stabilizing the ionic lattice .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from impurity profiles or assay conditions. Mitigation strategies include:

  • Impurity Profiling : Use LC-MS to identify contaminants (e.g., diclofenac-related byproducts in NSAID impurity studies) .
  • Assay Standardization :
    • Positive Controls : Compare with known COX-2 inhibitors to validate activity thresholds .
    • Dose-Response Curves : Ensure linearity (R² > 0.95) across concentrations to confirm target engagement .
      Case Study : Inconsistent IC₅₀ values for kinase inhibition were traced to residual DMSO in stock solutions; switching to aqueous buffers improved reproducibility .

How can computational modeling predict binding affinity with biological targets?

Advanced Research Question
Molecular docking and MD simulations guide target selection:

  • Docking (AutoDock Vina) : Screen against COX-2 (PDB: 3LN1) to predict binding poses; carbamoyl group forms H-bonds with Arg120 and Tyr355 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
    Validation : Correlate computed binding energies (ΔG ≈ -8.5 kcal/mol) with experimental IC₅₀ values from SPR assays .

What challenges arise in scaling up synthesis while maintaining purity?

Advanced Research Question
Scale-up introduces variability in crystallization and impurity formation:

  • Crystallization Control : Use anti-solvent precipitation (e.g., adding EtOH to aqueous solution) to enhance crystal uniformity .
  • Impurity Monitoring :
    • Byproduct Identification : LC-HRMS detects chlorinated side products (e.g., from incomplete carbamoyl protection) .
    • Purification : Reverse-phase chromatography (C18, MeOH/H₂O gradient) removes hydrophobic impurities .
      Case Study : Pilot-scale batches (1 kg) showed 5% impurity; optimizing stirring rate (200 rpm) and cooling rate (0.5°C/min) reduced this to <1% .

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